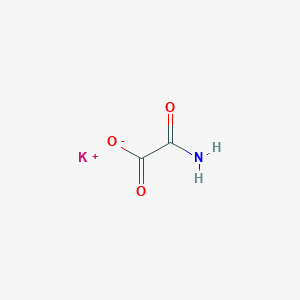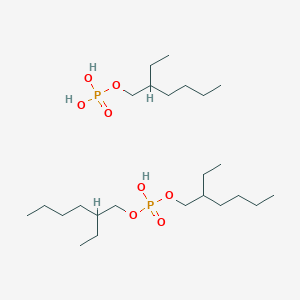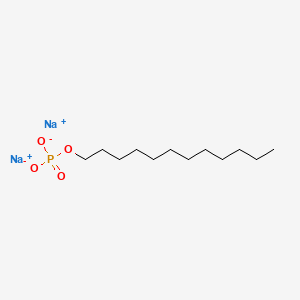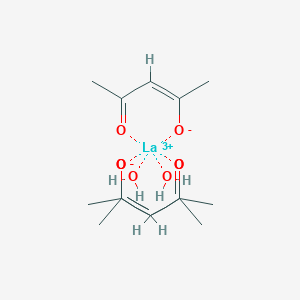
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is a coordination compound where the lanthanum ion is coordinated by three bidentate acetylacetate ligands and two water molecules. This compound is known for its unique square-antiprismatic LaO8 coordination geometry, making it an interesting subject of study in the field of inorganic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) typically involves the reaction of lanthanum nitrate with acetylacetone in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The reaction mixture is usually heated to facilitate the coordination of the acetylacetate ligands to the lanthanum ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can alter the oxidation state of the lanthanum ion.
Substitution: The acetylacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of lanthanum, while substitution reactions can result in new coordination complexes with different ligands.
科学的研究の応用
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lanthanum complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
作用機序
The mechanism by which Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) exerts its effects involves the coordination of the lanthanum ion with the acetylacetate ligands. This coordination alters the electronic structure of the lanthanum ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
Tris(acetylacetonato)lanthanum(III): Similar coordination geometry but lacks the water molecules.
Tris(acetylacetonato)lanthanide complexes: These include complexes with other lanthanides like cerium and neodymium, which have similar coordination environments.
Uniqueness
Diaquatris(4-oxopent-2-en-2-olato-kappa2O,O’)lanthanum(III) is unique due to its specific coordination geometry and the presence of water molecules in its structure. This makes it a valuable compound for studying the effects of hydration on coordination complexes and their reactivity .
特性
IUPAC Name |
lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.La.2H2O/c3*1-4(6)3-5(2)7;;;/h3*3,6H,1-2H3;;2*1H2/q;;;+3;;/p-3/b3*4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVIEGWPHHQDU-UHFAIHIGSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25LaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
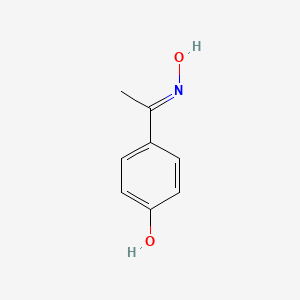
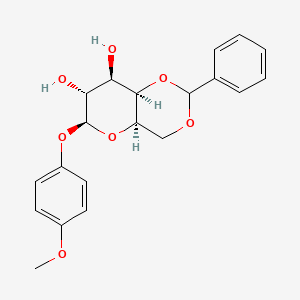
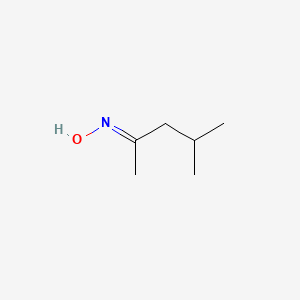
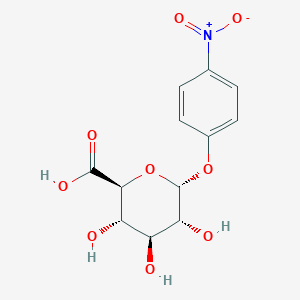
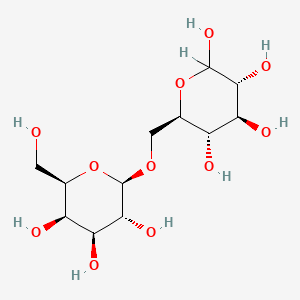
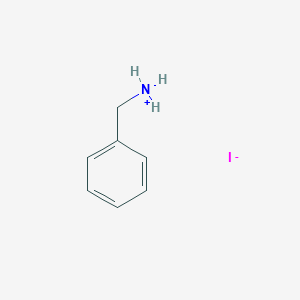
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)
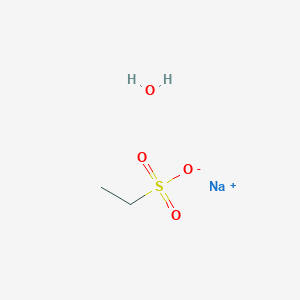

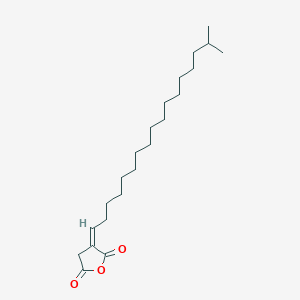
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
